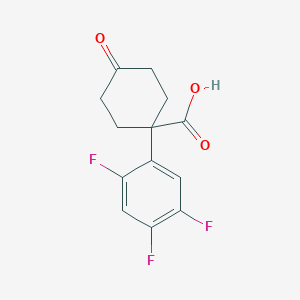
4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid is a research chemical with the molecular formula C13H11F3O3 and a molecular weight of 272.22 g/mol. This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a trifluorophenyl group, making it a valuable building block in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2,4,5-trifluorobenzene as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) to deprotonate the cyclohexanone, followed by the addition of the trifluorobenzene derivative.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylic Acid can be compared with similar compounds such as:
4-Oxo-1-(2,4-difluorophenyl)cyclohexanecarboxylic Acid: Lacks one fluorine atom, which may affect its reactivity and binding properties.
4-Oxo-1-(2,4,5-trichlorophenyl)cyclohexanecarboxylic Acid: Substitutes fluorine atoms with chlorine, potentially altering its chemical and biological behavior.
4-Oxo-1-(2,4,5-trimethylphenyl)cyclohexanecarboxylic Acid: Contains methyl groups instead of fluorine, which can significantly change its physical and chemical properties.
These comparisons highlight the unique properties of this compound, particularly its trifluorophenyl group, which imparts distinct reactivity and binding characteristics.
Eigenschaften
Molekularformel |
C13H11F3O3 |
|---|---|
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
4-oxo-1-(2,4,5-trifluorophenyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H11F3O3/c14-9-6-11(16)10(15)5-8(9)13(12(18)19)3-1-7(17)2-4-13/h5-6H,1-4H2,(H,18,19) |
InChI-Schlüssel |
ZVLVSCXTGOCSDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1=O)(C2=CC(=C(C=C2F)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



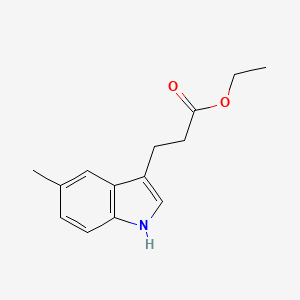
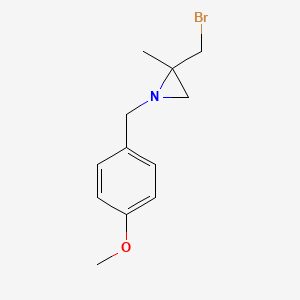
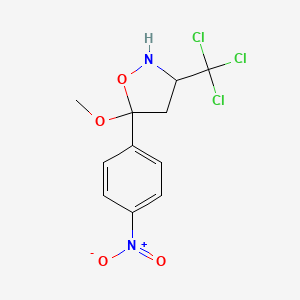

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
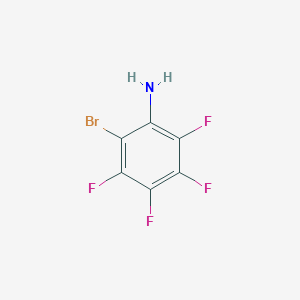

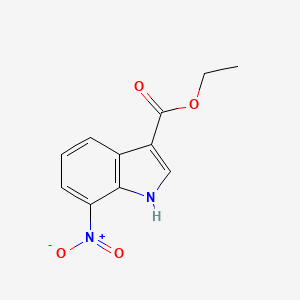
![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)

![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
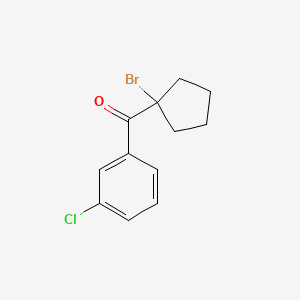
![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)
